molecular formula C27H25N5O3S B11274776 N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide

N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide

Cat. No.: B11274776
M. Wt: 499.6 g/mol
InChI Key: RKWCANRCVNYSKR-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinone ring, a sulfanyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide typically involves multiple steps, including the formation of the triazinone ring, the introduction of the sulfanyl group, and the coupling with the benzamide moiety. Common reagents used in these reactions include dimethylphenyl isocyanate, thiols, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, large-scale synthesis may require the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazinone ring can produce various reduced derivatives.

Scientific Research Applications

N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazinone derivatives and benzamide-containing molecules. Examples include:

  • **N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}acetamide
  • **N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propionamide

Uniqueness

What sets N-{2-[3-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]benzamide

InChI

InChI=1S/C27H25N5O3S/c1-16-9-11-21(18(3)13-16)28-23(33)15-36-27-30-26(35)24(31-32-27)20-14-17(2)10-12-22(20)29-25(34)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,28,33)(H,29,34)(H,30,32,35)

InChI Key

RKWCANRCVNYSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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